molecular formula C10H9F2NO2 B11890634 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11890634
M. Wt: 213.18 g/mol
InChI Key: CNPJXHPOCZXPDV-UHFFFAOYSA-N
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Description

5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved include enzyme inhibition and disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
  • 7-Fluoro-3-hydroxy-4,5-dihydrooxadiazolo[3,4-a]quinolin-10-ium

Comparison:

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

5,6-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H9F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h2,4,8,13H,1,3H2,(H,14,15)

InChI Key

CNPJXHPOCZXPDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2F)F)NC1C(=O)O

Origin of Product

United States

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